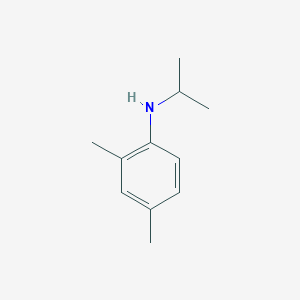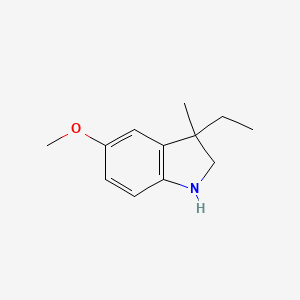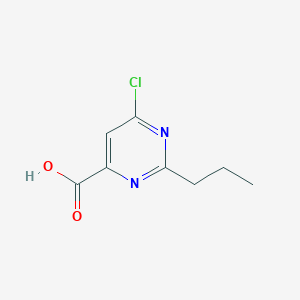
6-Chloro-2-propylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-propylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, a propyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propylpyrimidine-4-carboxylic acid typically involves the reaction of 2-propylpyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the 6th position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-Chloro-2-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Oxidation Reactions: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: The major product is 6-chloro-2-propylpyrimidine-4-methanol.
Oxidation Reactions: The major product is this compound.
科学研究应用
6-Chloro-2-propylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-Chloro-2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom at the 6th position and the carboxylic acid group at the 4th position play crucial roles in binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of metabolic pathways and the subsequent therapeutic effects.
相似化合物的比较
Similar Compounds
6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the propyl group at the 2nd position.
2-Propylpyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a propyl group at the 2nd position.
Uniqueness
6-Chloro-2-propylpyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 6th position and the propyl group at the 2nd position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
属性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
6-chloro-2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-3-7-10-5(8(12)13)4-6(9)11-7/h4H,2-3H2,1H3,(H,12,13) |
InChI 键 |
MFGNGYRIIPBQAB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=CC(=N1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
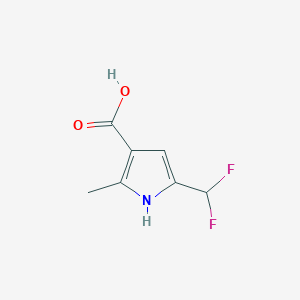
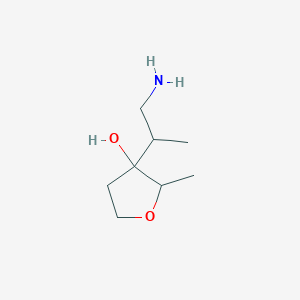
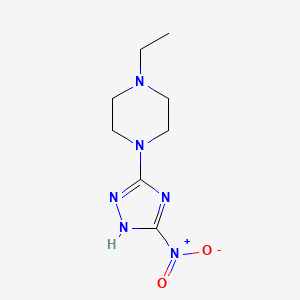
![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
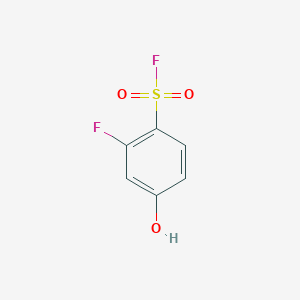
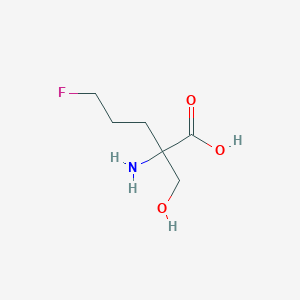
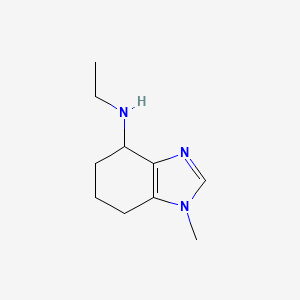
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
